Vitamin D3 Sulfate Sodium Salt

Overview

Description

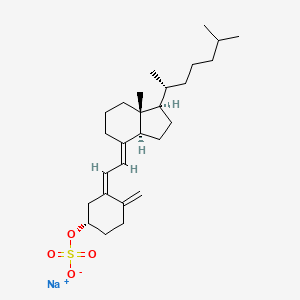

Vitamin D3 Sulfate Sodium Salt is a chemically modified derivative of Vitamin D3 (cholecalciferol), where a sulfate group is covalently attached to the vitamin molecule, and the compound is stabilized as a sodium salt. This modification significantly enhances its water solubility compared to native Vitamin D3, addressing a key limitation of lipophilic vitamins in aqueous formulations . The sodium salt form facilitates its incorporation into research-grade solutions, making it particularly valuable for biochemical and pharmacological studies. While the sulfation reduces its direct biological activity (e.g., binding to the vitamin D receptor, VDR), it improves bioavailability in experimental settings, enabling precise delivery in cellular and in vitro models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cholecalciferol sulfate sodium salt can be achieved by reacting commercial cholecalciferol with a pyridine-sulfur trioxide complex in pyridine. This reaction forms cholecalciferol sulfate, which is then reacted with sodium hydroxide to produce the sodium salt .

Industrial Production Methods: Industrial production of cholecalciferol sulfate sodium salt follows a similar synthetic route but on a larger scale. The process involves the controlled reaction of cholecalciferol with sulfur trioxide in the presence of pyridine, followed by neutralization with sodium hydroxide. The product is then purified and crystallized to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Cholecalciferol sulfate sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Although less common, reduction reactions can also take place, especially in the presence of strong reducing agents.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and nucleophiles are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of cholecalciferol sulfate.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biochemical and Pharmacological Applications

Vitamin D3 sulfate sodium salt serves multiple roles in biochemical research and pharmacology:

- Biomarker for Vitamin D Status : It is utilized as a stable internal standard in mass spectrometry for the quantification of vitamin D levels in biological samples, aiding in the assessment of vitamin D status in patients .

- Sulfate Homeostasis : Research indicates that vitamin D3 plays a critical role in regulating sulfate homeostasis through the modulation of sodium-sulfate cotransporter NaSi-1 expression. This regulation is crucial for maintaining physiological sulfate levels, which are essential for various bodily functions .

Clinical Applications

The clinical implications of this compound are significant, particularly in relation to disease prevention and management:

- Immunomodulatory Effects : Studies have shown that vitamin D3 can influence immune responses. For instance, low doses of 1,25-dihydroxyvitamin D3 (the active form of vitamin D) have been linked to enhanced pro-inflammatory responses in certain infections, suggesting a nuanced role in immune modulation .

- Multiple Sclerosis Research : Investigations into the effects of vitamin D3 on multiple sclerosis (MS) have revealed that supplementation may have a minor beneficial effect on reducing new lesions and relapses, although results vary across studies .

Stability and Formulation Challenges

The stability of this compound in aqueous solutions is a critical factor for its effective application:

- Stability Studies : Research has demonstrated that vitamin D3 is prone to degradation when exposed to light and oxygen. Factors such as pH, temperature, and the presence of metal ions significantly affect its stability. Stabilization strategies involving antioxidants like ascorbic acid and chelating agents such as EDTA have shown promise in prolonging the shelf life of formulations containing vitamin D3 .

Comparative Data Table

The following table summarizes key findings related to the applications and stability of this compound:

Case Study 1: Immunological Response to Vitamin D3

A study involving mice treated with varying doses of 1,25-dihydroxyvitamin D3 showed that low doses resulted in reduced fungal burden during candidemia while higher doses led to adverse outcomes. This highlights the importance of dosage in therapeutic applications .

Case Study 2: Vitamin D and Multiple Sclerosis

In a clinical trial focusing on patients with clinically isolated syndrome (CIS), participants receiving daily doses of vitamin D did not show a significant reduction in the progression to multiple sclerosis compared to placebo, indicating the need for further research into optimal dosing strategies .

Mechanism of Action

Cholecalciferol sulfate sodium salt exerts its effects through its active metabolite, 1,25-dihydroxyvitamin D (calcitriol). Calcitriol stimulates calcium and phosphate absorption from the small intestine, promotes the secretion of calcium from bone to blood, and enhances renal tubule phosphate resorption. These actions help maintain calcium and phosphate homeostasis in the body .

Comparison with Similar Compounds

Native Vitamin D3 (Cholecalciferol)

- Structure : Lacks sulfation; hydrophobic secosteroid backbone.

- Biological Activity :

- Calcium Mobilization : 100% efficacy in stimulating intestinal calcium absorption.

- VDR Binding Affinity : High, enabling transcriptional regulation of vitamin D-responsive genes .

- Applications : Standard for therapeutic supplementation and physiological studies.

- Limitations : Poor water solubility complicates formulation for research .

1α,25-Dihydroxyvitamin D3 (Calcitriol)

- Biological Activity: Calcium Mobilization: 100% efficacy. VDR Binding Affinity: Very high (superior to Vitamin D3), making it the most potent endogenous metabolite .

- Applications : Clinical use in renal failure and hypocalcemia.

Vitamin D3 Sulfate (Non-Sodium Salt Form)

- Structure : Sulfated Vitamin D3 without sodium stabilization.

- Biological Activity :

- Calcium Mobilization : <5% efficacy compared to native Vitamin D3.

- VDR Binding Affinity : Low, due to steric hindrance from the sulfate group .

- Applications: Limited utility in research due to instability and poor solubility.

Vitamin D2 Sulfate Sodium Salt

- Structure : Ergocalciferol (Vitamin D2) sulfated and stabilized as a sodium salt.

- Biological Activity : Presumed lower efficacy than Vitamin D3 analogs, consistent with the general inferiority of Vitamin D2 in human metabolism .

- Applications : Used in comparative studies to assess vitamin D isoform-specific effects .

Deuterated Analogs (e.g., Vitamin D3-[d3] Sulfate Sodium Salt)

- Structure : Isotopically labeled with deuterium at specific positions; sulfated and sodium-stabilized.

- Applications :

- Key Difference : Deuterated forms are metabolically inert and used exclusively for analytical purposes, unlike bioactive Vitamin D3 Sulfate Sodium Salt .

Comparative Data Table

| Compound | Solubility in Water | Calcium Mobilization (%) | VDR Binding Affinity | Primary Applications |

|---|---|---|---|---|

| Vitamin D3 | Low | 100 | High | Therapeutics, physiology studies |

| This compound | High | <5 | Low | Research formulations |

| 1α,25-Dihydroxyvitamin D3 | Moderate | 100 | Very High | Clinical treatment |

| Vitamin D2 Sulfate Sodium Salt | High | <5 (presumed) | Low | Comparative studies |

| Vitamin D3-[d3] Sulfate Sodium Salt | High | N/A (analytical standard) | N/A | Mass spectrometry |

Key Findings and Implications

- Sulfation Trade-offs : While sulfation reduces biological activity by impairing VDR interaction, the sodium salt modification addresses solubility challenges, enabling controlled delivery in experimental systems .

- Structural vs. Functional Analogs : Deuterated and D2-derived sulfates highlight the diversity of vitamin D analogs but underscore the unique role of this compound in solubility-driven research .

- Clinical vs.

Biological Activity

Vitamin D3 sulfate sodium salt, a sulfate ester of vitamin D3 (cholecalciferol), has garnered attention due to its potential biological activity and implications for human health. This article presents a detailed overview of its synthesis, biological effects, and the current understanding of its role in various physiological processes, supported by data tables and relevant research findings.

Synthesis of this compound

Vitamin D3 sulfate is synthesized through the conjugation of vitamin D3 with sulfate. The synthesis process typically involves using sulfur trioxide as the sulfate donor, resulting in a product that can be characterized using high-performance liquid chromatography (HPLC) and spectral methods. The structural integrity of vitamin D3 sulfate is confirmed through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Calcium Mobilization and Bone Health

Research indicates that vitamin D3 sulfate has significantly reduced biological activity compared to its parent compound, vitamin D3. Specifically, it exhibits less than 5% of the calcium mobilization ability from bone and approximately 1% of the capacity to stimulate calcium transport, elevate serum phosphorus levels, or support bone calcification . These findings challenge previous assertions regarding the potent biological activity of vitamin D3 sulfate, particularly in its role as a water-soluble form of vitamin D.

| Biological Activity | Vitamin D3 | Vitamin D3 Sulfate |

|---|---|---|

| Calcium Mobilization | 100% | <5% |

| Calcium Transport | 100% | <1% |

| Serum Phosphorus Elevation | 100% | <1% |

Immune Response Modulation

Vitamin D is known for its immunomodulatory effects. In studies involving systemic infections, low doses of 1,25-dihydroxyvitamin D3 (the active form of vitamin D) have been shown to enhance pro-inflammatory immune responses. This suggests that while vitamin D3 sulfate may not directly influence calcium metabolism, it could play a role in modulating immune responses through its effects on vitamin D metabolism .

Case Studies and Research Findings

- Animal Studies : In a study involving vitamin D-deficient rats, administration of vitamin D3 sulfate resulted in minimal physiological changes compared to control groups receiving regular vitamin D. The lack of significant biological activity was consistent across various dosages .

- Sulfate Homeostasis : Vitamin D's role in regulating sulfate homeostasis is noteworthy. Studies show that vitamin D influences the expression of sodium-sulfate cotransporter NaSi-1 in the kidneys. In mice lacking the vitamin D receptor (VDR), NaSi-1 expression was significantly reduced, leading to altered serum sulfate concentrations . This suggests that while vitamin D3 sulfate may not exert direct biological effects, it could influence broader metabolic pathways related to sulfate transport.

Q & A

Basic Research Questions

Q. How can researchers determine the solubility of Vitamin D3 Sulfate Sodium Salt in aqueous and organic solvents?

- Methodological Approach : Use experimental solubility testing by dissolving the compound in solvents (e.g., water, ethanol, DMSO) under controlled temperature and pH. Monitor dissolution via UV-Vis spectroscopy or gravimetric analysis. Reference solubility tables for sulfate salts (e.g., sodium sulfate solubility trends in water at varying temperatures ).

- Key Considerations : Classify solubility using standardized protocols (e.g., OECD 105) and account for ionic strength effects, as sulfates often exhibit pH-dependent solubility .

Q. What synthesis methods are suitable for preparing this compound in the laboratory?

- Methodological Approach :

- Acid-Base Titration : React Vitamin D3 sulfate with sodium hydroxide under controlled stoichiometric conditions, followed by crystallization .

- Purification : Use recrystallization or column chromatography (e.g., silica gel) to isolate high-purity product. Validate purity via HPLC or NMR .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Approach :

- LC-MS/MS : Optimize ionization parameters (e.g., ESI-negative mode) and use deuterated internal standards (e.g., 25-hydroxyvitamin D3-d6 sulfate) to enhance accuracy .

- Salivary Assays : Adapt protocols for non-invasive detection, addressing matrix effects via solid-phase extraction (SPE) .

Advanced Research Questions

Q. How do molecular weight and sulfation degree influence the stability and bioactivity of this compound in cellular models?

- Methodological Approach :

- Stability Studies : Incubate the compound at physiological pH (7.4) and temperature (37°C) over time, monitoring degradation via LC-MS .

- Bioactivity Assays : Assess receptor binding (e.g., VDR activation) using luciferase reporter assays in HEK293 cells .

Q. What experimental design factors are critical for studying the intestinal absorption kinetics of this compound?

- Methodological Approach :

- In Vitro Models : Use Caco-2 cell monolayers to measure permeability (Papp) and efflux ratios .

- In Vivo Models : Administer radiolabeled compound (e.g., ³H-Vitamin D3 sulfate) in rodents, with bile duct cannulation to assess enterohepatic recirculation .

Q. How can batch-to-batch variability in this compound impact reproducibility in longitudinal studies?

- Methodological Approach :

- Quality Control : Perform HPLC-UV and elemental analysis (sulfur content) for each batch .

- Stability Monitoring : Store aliquots at -80°C and test degradation under accelerated conditions (40°C/75% RH) .

- Key Considerations : Report peptide content, residual solvents, and counterion ratios in supplementary data .

Q. What strategies mitigate interference from endogenous sulfated metabolites when quantifying this compound in human serum?

- Methodological Approach :

- Chromatographic Separation : Use a phenyl-hexyl column with gradient elution (methanol/ammonium acetate) to resolve structurally similar sulfates .

- Immunoaffinity Depletion : Pre-treat samples with anti-25-hydroxyvitamin D antibodies to remove cross-reactive analytes .

Q. Contradictions and Data Gaps

- Solubility vs. Bioavailability : While sulfate salts generally enhance aqueous solubility, sulfation of Vitamin D3 may reduce membrane permeability, creating a trade-off in drug design .

- Analytical Challenges : LC-MS/MS methods for sulfated vitamin D metabolites lack harmonized reference ranges, complicating cross-study comparisons .

Properties

IUPAC Name |

sodium;[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4S.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30;/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30);/q;+1/p-1/b22-12+,23-13-;/t21-,24+,25-,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXPJUMUSRXXKW-DRFPHCMDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858568 | |

| Record name | Sodium (3S,5Z,7E)-9,10-secocholesta-5,7,10-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78392-27-5 | |

| Record name | Sodium (3S,5Z,7E)-9,10-secocholesta-5,7,10-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.